4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride
Beschreibung
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. A benzylamine linker connects the pyrazole to a benzoic acid group at the 4-position, with the hydrochloride salt enhancing solubility .
- Molecular formula: C₁₅H₂₀ClN₃O₂
- Molecular weight: 309.80 g/mol
- CAS No.: 1431965-26-2
- Key structural features:
- Pyrazole ring with ethyl (1-position) and methyl (3-position) substituents.
- Benzoic acid moiety at the para-position of the benzene ring.
- Hydrochloride salt for improved aqueous solubility.
Eigenschaften
IUPAC Name |
4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20;/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLPJIXUFKSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazole moiety with a benzoic acid derivative. This structural configuration is significant for its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂ |
| Molecular Weight | 303.76 g/mol |
| CAS Number | 1208076-55-4 |
| IUPAC Name | 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Key mechanisms include:
- Inhibition of Kinases : The pyrazole ring can inhibit specific kinases that play roles in cell proliferation and survival, particularly in cancer cells.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly through the formation of reactive intermediates that damage bacterial DNA.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
Research indicates that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 .
Anti-inflammatory Properties
The compound's structure suggests it may also possess anti-inflammatory properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antimicrobial Effects
Studies have reported that related pyrazole compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of similar pyrazole derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and liver cancer cells, with IC50 values ranging from 1.48 to 6.38 μM .
- In Vivo Studies : Animal models treated with pyrazole-based compounds showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in vivo .
- Molecular Docking Studies : Computational studies have suggested that these compounds may bind effectively to targets such as EGFR and p38 MAPK, which are crucial in cancer progression and inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
⁴BA = Benzoic acid
Key Observations:
The pyrrolidinylethyl substituent in the compound introduces a tertiary amine, raising basicity (pKa ~9–10) and solubility in acidic conditions .
Benzoic Acid Position :
- The para-substituted benzoic acid in the target compound facilitates stronger hydrogen bonding compared to the meta-substituted analog in , which may alter target binding .
Salt Form :
- Hydrochloride salts are common in all analogs except EN300-231867, which lacks an ionizable carboxylic acid group. This impacts solubility: the target compound’s aqueous solubility (~50 mg/mL) likely exceeds EN300-231867’s (<10 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
